Remazol marine blue

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

124822-87-3 |

|---|---|

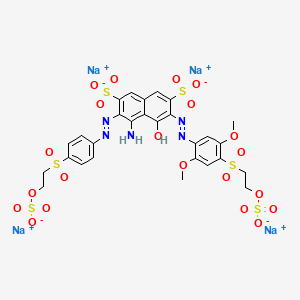

Molecular Formula |

C28H25N5Na4O21S6 |

Molecular Weight |

1051.9 g/mol |

IUPAC Name |

tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C28H29N5O21S6.4Na/c1-51-19-14-21(56(37,38)10-8-54-60(48,49)50)20(52-2)13-18(19)31-33-27-23(58(42,43)44)12-15-11-22(57(39,40)41)26(25(29)24(15)28(27)34)32-30-16-3-5-17(6-4-16)55(35,36)9-7-53-59(45,46)47;;;;/h3-6,11-14,34H,7-10,29H2,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |

InChI Key |

HFPRJSOAOWITGC-UHFFFAOYSA-J |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)OC)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Remazol Marine Blue: A Technical Guide for Researchers

A comprehensive overview of Remazol Marine blue (C.I. Reactive Blue 203), its synonyms, and its applications in scientific research, with a focus on experimental protocols and biological interactions.

Introduction: Distinguishing this compound

This compound, scientifically identified as C.I. Reactive Blue 203, is a multifunctional reactive dye. It is crucial to distinguish it from the similarly named Remazol Brilliant Blue R, which corresponds to C.I. Reactive Blue 19. This guide focuses exclusively on this compound, providing in-depth technical information for its application in research and development.

Table 1: Chemical Identification of this compound

| Property | Value |

| Common Name | This compound |

| C.I. Name | Reactive Blue 203 |

| CAS Number | 84229-70-9 |

| Synonyms | Reactive Blue GG, Remazol Navy Blue GG, Remazol Navy Blue RGB |

Synonyms in Scientific Literature

In scientific publications and commercial listings, this compound is frequently referred to by its Colour Index (C.I.) name, Reactive Blue 203. Other notable synonyms include Reactive Blue GG and Remazol Navy Blue GG.[1] Clarity in terminology is essential for accurate literature searches and experimental replication.

Experimental Applications and Protocols

The primary application of this compound discussed in scientific literature is in environmental science, specifically in studies on the decolorization and degradation of textile effluents. Additionally, its toxicological effects have been investigated, providing insights into its biological interactions.

Fungal Decolorization of this compound

Experimental Protocol:

White-rot fungi, such as Trametes versicolor and Ganoderma carnosum, have been effectively used to decolorize this compound.[2] A common experimental setup involves the following steps:

-

Culture Preparation: Fungal strains are maintained on a suitable medium, such as 2% (w/v) Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) slants at 4°C and activated at 26°C.

-

Decolorization Assay (Solid Media):

-

Prepare the solid medium (e.g., MEA) and incorporate this compound at a final concentration of 200 mg/L before autoclaving.

-

Inoculate the center of the petri dishes with the activated fungal strains.

-

Incubate the plates at 26°C for a period of two to four weeks.

-

Monitor the plates for the appearance of a decolorized zone around the fungal colony, indicating the secretion of ligninolytic enzymes responsible for dye degradation.[2]

-

-

Enzyme Assays: To quantify the activity of the enzymes involved, such as laccase and manganese peroxidase, specific spectrophotometric assays are performed on the culture filtrate.

Workflow for Fungal Decolorization Screening:

Caption: Workflow for screening fungal strains for this compound decolorization.

Toxicological Studies in Zebrafish (Danio rerio)

This compound has been shown to induce acute toxicity, genotoxicity, and teratogenicity in the embryonic and larval stages of zebrafish.[3][4]

Experimental Protocol:

-

Embryo Collection and Exposure:

-

Toxicity Assessment:

-

Acute Toxicity: Determine the LC50 value (the concentration at which 50% of the organisms die) at 96 hours post-fertilization (hpf). For this compound, the LC50 has been reported to be 278.32 mg/L.[4]

-

Developmental Abnormalities: Monitor for morphological defects such as tail malformation, microphthalmia, pericardial edema, and curved body axis.[3][4]

-

Genotoxicity: Assess DNA damage by measuring the expression of markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) in tissues, particularly the brain.[3][4]

-

Table 2: Toxicological Data for this compound in Zebrafish

| Parameter | Value | Reference |

| LC50 (96 hpf) | 278.32 mg/L | [4] |

| Observed Developmental Abnormalities | Tail malformation, microphthalmia, pericardial edema, curved body axis, yolk sac edema | [3][4] |

| Genotoxicity Marker | Increased expression of 8-hydroxy-2'-deoxyguanosine (8-OHdG) | [3][4] |

Biological Interactions and Signaling Pathways

The primary documented biological effect of this compound is the induction of oxidative stress.[3] While specific signaling pathways in mammalian cells are not extensively detailed in the current literature, the observed DNA damage in zebrafish suggests an interaction with cellular redox homeostasis.

Proposed Mechanism of Toxicity:

The genotoxicity of this compound is likely linked to the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage. The increased levels of 8-OHdG, a well-known marker for oxidative DNA damage, support this hypothesis.[3][4]

Caption: Proposed pathway for this compound-induced toxicity.

Conclusion

This compound (C.I. Reactive Blue 203) is a distinct reactive dye with documented applications in environmental remediation research and established toxicological effects in aquatic models. For researchers, scientists, and drug development professionals, understanding its chemical identity, synonyms, and biological interactions is paramount. The provided experimental protocols offer a foundation for further investigation into its properties and potential applications. Future research should focus on elucidating the specific molecular signaling pathways affected by this compound in mammalian systems to better assess its potential risks and utility in various scientific domains.

References

Spectrophotometric Properties of Remazol Brilliant Blue R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Remazol Brilliant Blue R (RBBR), an anthraquinone dye also known as Reactive Blue 19. This document details the dye's absorption characteristics, provides experimental protocols for its analysis, and illustrates a key degradation pathway. The information herein is intended to support researchers in various fields, including biochemistry, environmental science, and drug development, where RBBR is utilized as a model compound.

Core Spectrophotometric Properties

Remazol Brilliant Blue R is characterized by a strong absorption of light in the visible region, which is responsible for its intense blue color. The primary absorption peak in the visible spectrum is consistently reported in the range of 590 to 602 nm.[1][2] However, a secondary absorption peak is also present in the ultraviolet region, around 231 nm.[3] Variations in the reported maximum absorption wavelength (λmax) can be attributed to differences in experimental conditions such as pH and the solvent used. For instance, studies have shown that the decolorization efficiency, and thus the absorbance, is highly dependent on the pH of the solution.[4][5]

A critical parameter for quantitative analysis is the molar absorptivity (ε), which relates the absorbance to the concentration of the dye. For Remazol Brilliant Blue R, a molar absorption coefficient of 7270 L mol⁻¹ cm⁻¹ has been reported at its absorption maximum of 593 nm .[6]

Data Summary

| Property | Value | Notes |

| Chemical Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ | [7][8] |

| Molar Mass | 626.53 g/mol | [7][8] |

| Visible Absorption Maximum (λmax) | 590 - 602 nm | The exact wavelength can be influenced by pH and solvent.[1][2][9] |

| UV Absorption Maximum (λmax) | ~231 nm | [3] |

| Molar Absorptivity (ε) at 593 nm | 7270 L mol⁻¹ cm⁻¹ | [6] |

| Appearance | Fine blue-black powder | [8] |

Experimental Protocols

Determination of Maximum Absorption Wavelength (λmax)

This protocol outlines the procedure for determining the λmax of Remazol Brilliant Blue R in an aqueous solution.

Materials:

-

Remazol Brilliant Blue R dye

-

Distilled or deionized water

-

Volumetric flasks

-

Pipettes

-

Quartz or glass cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of Remazol Brilliant Blue R powder and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

-

Prepare a working solution: Dilute the stock solution with distilled water to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0). A concentration of around 5-10 mg/L is a good starting point.

-

Spectrophotometer setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank measurement: Fill a cuvette with distilled water (the solvent used to prepare the dye solution) and place it in the spectrophotometer. Set the absorbance to zero at all wavelengths to be scanned. This is the blank.

-

Sample measurement: Rinse the cuvette with the RBBR working solution and then fill it with the solution. Place the cuvette in the spectrophotometer.

-

Wavelength scan: Perform a wavelength scan over a range of 400 to 800 nm to cover the entire visible spectrum.[10]

-

Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax.

Determination of Molar Absorptivity (ε)

This protocol describes how to determine the molar absorptivity of Remazol Brilliant Blue R using the Beer-Lambert law.

Materials:

-

Remazol Brilliant Blue R dye

-

Distilled or deionized water

-

Volumetric flasks and pipettes for serial dilutions

-

Quartz or glass cuvettes with a known path length (typically 1 cm)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of standard solutions: From the stock solution prepared in the previous protocol, create a series of at least five standard solutions of known concentrations through serial dilution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the predetermined λmax.

-

Measure absorbance: Following the spectrophotometer setup and blanking procedure described above, measure the absorbance of each standard solution at the λmax.

-

Create a calibration curve: Plot a graph of absorbance versus concentration (in mol/L).

-

Determine the slope: Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (l).

-

Calculate molar absorptivity: According to the Beer-Lambert law, A = εcl, where A is absorbance, c is concentration, and l is the path length.[11] Therefore, the molar absorptivity (ε) can be calculated from the slope of the calibration curve: ε = slope / l.[12] Since the path length of a standard cuvette is 1 cm, the slope of the line is numerically equal to the molar absorptivity.

Enzymatic Degradation of Remazol Brilliant Blue R

Remazol Brilliant Blue R is known for its resistance to environmental degradation. However, certain enzymes, such as laccases produced by white-rot fungi, have been shown to effectively decolorize and degrade this dye.[13][14] The degradation process involves the enzymatic breakdown of the chromophore, leading to the formation of smaller, less colored, and often less toxic molecules.[15]

Below is a diagram illustrating the proposed pathway for the degradation of Remazol Brilliant Blue R by laccase.

Caption: Enzymatic degradation pathway of Remazol Brilliant Blue R by laccase.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Absorption [Remazol Brilliant Blue R] | AAT Bioquest [aatbio.com]

- 4. Rapid Removal of Toxic Remazol Brilliant Blue-R Dye from Aqueous Solutions Using Juglans nigra Shell Biomass Activated Carbon as Potential Adsorbent: Optimization, Isotherm, Kinetic, and Thermodynamic Investigation [mdpi.com]

- 5. Rapid Removal of Toxic Remazol Brilliant Blue-R Dye from Aqueous Solutions Using Juglans nigra Shell Biomass Activated Carbon as Potential Adsorbent: Optimization, Isotherm, Kinetic, and Thermodynamic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Remazol Brilliant Blue R - Wikipedia [en.wikipedia.org]

- 8. Reactive Blue 19 | C22H16N2Na2O11S3 | CID 17409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 12. smart.dhgate.com [smart.dhgate.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Remazol marine blue CAS number and molecular weight.

An In-depth Technical Guide to Remazol Brilliant Blue R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Remazol Brilliant Blue R (RBBR), a widely utilized anthraquinone dye in various scientific and industrial applications. This document outlines its chemical properties, details experimental protocols for its use in protein analysis and enzyme assays, and describes its enzymatic degradation pathway.

Core Chemical and Physical Data

Remazol Brilliant Blue R, also known as Reactive Blue 19, is a synthetic dye valued for its vibrant blue color and its utility as a molecular probe and staining agent in research.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2580-78-1 | [3][4][5][6][7] |

| Molecular Weight | 626.54 g/mol | [3][4][5][6] |

| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ | [3][4][5][6][7] |

| Appearance | Dark blue to black powder | [5][6] |

| Synonyms | Reactive Blue 19, C.I. 61200 | [4] |

Experimental Protocols

Remazol Brilliant Blue R's utility in the laboratory is diverse, ranging from protein visualization to enzyme kinetics. Below are detailed methodologies for its key applications.

Pre-staining of Proteins for Polyacrylamide Gel Electrophoresis (PAGE)

This protocol describes the use of Remazol Brilliant Blue R as a pre-stain for the direct visualization of protein bands during and after electrophoresis, offering a faster alternative to traditional post-staining methods like Coomassie Blue.[3][4]

Materials:

-

Remazol Brilliant Blue R dye solution (0.16 mol/L in Tris-glycine buffer, pH 8.3)

-

Protein sample (e.g., human serum)

-

Tris-glycine buffer (pH 8.3)

-

SDS-PAGE apparatus and reagents

-

Microcentrifuge tubes

Procedure:

-

Sample Preparation: Mix equal volumes of the protein sample and the Remazol Brilliant Blue R dye solution in a microcentrifuge tube.

-

Incubation: Allow the mixture to incubate at room temperature for a "tagging period" of 2 hours.[3][4]

-

Electrophoresis: Load 0.1 mL of the stained protein mixture onto a polyacrylamide gel.

-

Running Conditions: Perform electrophoresis at a constant current of 2.5 mA per gel for approximately 2 hours.[3][4]

-

Visualization: Protein bands can be visualized directly on the gel as they separate during the electrophoretic run.

Note: While this method provides rapid visualization, it has been observed that the pre-stained proteins may exhibit slower electrophoretic mobilities compared to unstained proteins.[3][4] However, proteins eluted from these bands retain their immunological reactivity.[3][4]

Enzyme Activity Assay: Laccase and Peroxidase

Remazol Brilliant Blue R serves as a common substrate for assaying the activity of oxidoreductive enzymes like laccase and peroxidase. The enzymatic degradation of the dye leads to a measurable decrease in its absorbance.

Materials:

-

Remazol Brilliant Blue R stock solution

-

Enzyme extract (e.g., crude extract from Pleurotus ostreatus)[5]

-

Appropriate buffer solution (pH will vary depending on the optimal pH for the enzyme)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Setup: In a cuvette, prepare a reaction mixture containing the buffer, a specific concentration of Remazol Brilliant Blue R, and the enzyme extract.

-

Absorbance Measurement: Immediately measure the initial absorbance of the solution at the dye's maximum absorbance wavelength (λmax), which is approximately 592 nm.[5]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Time-course Monitoring: At regular intervals, measure the absorbance of the reaction mixture at 592 nm to monitor the decolorization of the dye.

-

Enzyme Activity Calculation: The rate of decrease in absorbance is proportional to the enzyme activity. One unit of decolorization activity can be defined as the amount of enzyme required to catalyze a specific reduction in absorbance per unit time (e.g., a 0.01 reduction in absorbance at 592 nm).[5]

Signaling and Degradation Pathways

The biodegradation of Remazol Brilliant Blue R, particularly by fungal laccases, has been a subject of significant research, driven by environmental concerns regarding textile industry effluents.[8][9] The enzymatic degradation involves a series of oxidation, reduction, hydroxylation, and deamination reactions that break down the complex dye molecule into smaller, less colored compounds.[8][10]

The following diagram illustrates a proposed pathway for the degradation of Remazol Brilliant Blue R by laccase from Trametes pubescens.[8][10]

Caption: Proposed degradation pathway of Remazol Brilliant Blue R by laccase.

References

- 1. iwaponline.com [iwaponline.com]

- 2. researchgate.net [researchgate.net]

- 3. Remazol Brilliant Blue as a pre-stain for the immediate visualization of human serum proteins on polyacrylamide gel disc electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Remazol Brilliant Blue as a pre-stain for the immediate visualization of human serum proteins on polyacrylamide gel disc electrophoresis. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transformation pathway of Remazol Brilliant Blue R by immobilised laccase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Blue: A Technical Guide to the Safe Laboratory Use of Remazol Marine Blue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling and use of Remazol marine blue and related reactive dyes in a laboratory setting. Understanding the potential hazards and implementing appropriate safety protocols are paramount to ensuring a safe research environment. This document outlines the known toxicological properties, recommended handling procedures, and emergency responses.

Hazard Identification and Classification

Remazol dyes, including this compound, are primarily classified as skin sensitizers.[1][2] Repeated or prolonged skin contact may cause an allergic reaction.[1][2] High concentrations of dust can also lead to irritation of the eyes and respiratory tract.[1] For some reactive dyestuffs, repeated exposure to high dust concentrations may, in rare cases, cause respiratory hypersensitivity.[1]

GHS Classification:

Toxicological Data

The following tables summarize the available quantitative toxicological and ecotoxicological data for Remazol blue dyes. It is important to note that data for the specific "this compound" (CAS 84229-70-9) is limited, and therefore data from closely related Remazol blue dyes are included for a comprehensive overview.[3]

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | [1][2] |

| LD50 | Rat/Rabbit | Dermal | > 2,000 mg/kg | [1][2] |

| NOAEL (28d) | Rat | - | 200 mg/kg | [2] |

| NOAEL (90d) | Rat | - | 1,000 mg/kg | [4] |

Table 2: Ecotoxicity Data

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Brachydanio rerio (Zebra Danio) | 96 h | > 100 mg/L | [4] |

| EC50 | Daphnia magna (Water Flea) | 48 h | > 100 mg/L | [2][4] |

| EC50 | Desmodesmus subspicatus (Green Algae) | 72 h | 100 mg/L | [4] |

| NOEC | Desmodesmus subspicatus (Green Algae) | 72 h | 100 mg/L | [2] |

| EC50 | Activated sludge/Bacteria | 3 h | > 1,000 mg/L | [1][2][4] |

Table 3: Physical and Chemical Properties

| Property | Value | Reference |

| Form | Powder | [1][5] |

| Color | Dark Blue | [1][5] |

| Odor | Odorless | [1][4] |

| Solubility in Water | > 80 g/L (25 °C) | [1] |

| pH | 6 - 7 (10 g/L at 20 °C) | [1] |

| Melting Point | > 200 °C | [4] |

| Flash Point | Not applicable | [1][4] |

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is crucial to minimize exposure and ensure safety.

3.1. Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area.[3][5] The use of a chemical fume hood is recommended, especially when handling the powder, to prevent the formation and inhalation of dust.[1] Ensure adequate ventilation to prevent the accumulation of dust and aerosols.[1]

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]

-

Hand Protection: Wear suitable chemical-resistant gloves, such as PVC or nitrile rubber.[1] Gloves must be inspected prior to use. In the event of contamination, change protective gloves immediately.[1]

-

Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][3][5]

-

Respiratory Protection: If engineering controls are insufficient to control dust, a half-mask with a combination filter ABEK-P3 or a dust mask with a particle filter is recommended.[1][6] Individuals with chronic respiratory problems should not work with reactive dyestuff powders.[1]

3.3. Hygiene Measures

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly before breaks and at the end of work.[1]

-

Remove contaminated clothing immediately and wash it before reuse.[1][2]

Storage and Disposal

4.1. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][7]

-

Keep away from food and drink.[1]

-

Avoid conditions that could lead to dust formation.[1]

4.2. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

If recycling or utilization is not possible, the product should be disposed of by incineration in a suitable plant.[1]

-

Uncleaned packaging should be treated in the same way as the contents.[1]

-

The European Waste Catalogue (EWC) code for dyestuffs and pigments containing dangerous substances is 040216.[1]

First Aid Measures

5.1. Inhalation

-

If breathing is difficult, give oxygen and seek medical advice.[3]

-

If not breathing, give artificial respiration and consult a doctor immediately.[3]

5.2. Skin Contact

5.3. Eye Contact

-

Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][3]

-

Consult a doctor or eye specialist immediately.[1]

5.4. Ingestion

-

Rinse mouth with water.[3]

-

Do not induce vomiting.[3]

-

If the person is conscious, have them drink plenty of water.[4]

-

Never give anything by mouth to an unconscious person.[3]

-

Call a doctor or Poison Control Center immediately.[3]

Visualized Workflows and Hazard Mitigation

To further clarify the necessary safety precautions, the following diagrams illustrate the safe handling workflow and the relationship between potential hazards and protective measures.

Caption: Safe handling workflow for this compound in the laboratory.

Caption: Relationship between hazards and protective measures for this compound.

References

The Discovery and Enduring Legacy of Remazol Marine Blue: A Technical Guide

A cornerstone of reactive dye technology, Remazol Marine Blue, also known as C.I. Reactive Blue 203, emerged from the pioneering work on vinyl sulfone dyes at Hoechst AG in the mid-20th century. Its discovery marked a significant advancement in the coloration of cellulosic fibers, offering a combination of brilliant shade, excellent fastness, and a robust application profile that has ensured its place in the textile industry for decades. This technical guide delves into the history, chemical properties, and application of this iconic dye, providing researchers, scientists, and drug development professionals with a comprehensive overview.

A Legacy of Innovation: The History of Remazol Dyes

The story of this compound is intrinsically linked to the development of reactive dyes, a class of colorants that form a covalent bond with the fiber substrate, resulting in exceptional wash fastness. The breakthrough came from the German chemical company Hoechst AG, where chemists Dr. Johannes Heyna and Willy Schumacher pioneered the development of vinyl sulfone (VS) reactive dyes. Their work, which began in the late 1940s, led to a patent in 1949 for dyes containing the vinyl sulfone reactive group.[1]

Following this innovation, Hoechst AG introduced the first Remazol dyes to the market in 1957.[2] These dyes were characterized by the presence of a sulfatoethylsulfone group, which, under alkaline conditions, transforms into the highly reactive vinyl sulfone group, ready to form a stable ether linkage with the hydroxyl groups of cellulose. This novel mechanism of fixation set a new standard for dye performance on cotton and other cellulosic fibers.

Chemical and Physical Properties

This compound (C.I. Reactive Blue 203) is an azo dye, characterized by the presence of one or more azo (-N=N-) chromophores. Its chemical structure is complex, contributing to its unique color and reactive properties.

| Property | Value | Reference |

| C.I. Name | Reactive Blue 203 | [3] |

| Chemical Class | Azo | [3] |

| Reactive Group | Vinyl Sulfone | |

| Molecular Formula | C₂₈H₂₉N₅O₂₁S₆·Na₄ | [4] |

| Molecular Weight | 1055.91 g/mol | [4] |

| Appearance | Powder | [4] |

The vinyl sulfone group is the key to the dye's reactivity. In its commercial form, the dye typically contains the more stable β-sulfatoethylsulfone group. During the dyeing process, under alkaline conditions and heat, this group undergoes an elimination reaction to form the highly electrophilic vinyl sulfone moiety.

Figure 1: Activation of the vinyl sulfone reactive group and covalent bond formation with cellulose.

Experimental Protocols

Synthesis of this compound (C.I. Reactive Blue 203)

While the precise industrial synthesis methods are proprietary, the general principles for creating a bifunctional azo reactive dye like this compound involve a multi-step process:

-

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a mineral acid) to form a diazonium salt.

-

Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound, to form the azo chromophore. For a bifunctional dye, this process would be repeated to create a larger, more complex chromophore with two reactive group precursors.

-

Introduction of the Reactive Group: The vinyl sulfone precursor, typically p-(β-sulfatoethylsulfonyl)aniline, is incorporated into the dye molecule, often as one of the diazo components.

-

Purification and Isolation: The synthesized dye is then purified to remove any unreacted starting materials and byproducts, and finally isolated, often by salting out, followed by drying.

Application of this compound to Cotton Fabric (Exhaust Dyeing)

This protocol provides a general laboratory-scale procedure for dyeing cotton fabric with this compound.

Materials:

-

Scoured and bleached 100% cotton fabric

-

This compound (C.I. Reactive Blue 203)

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Wetting agent (non-ionic)

-

Distilled water

-

Laboratory dyeing machine (e.g., a glycerin bath beaker dyer)

Procedure:

-

Preparation of the Dyebath:

-

Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) typically between 10:1 and 20:1.

-

Dissolve the required amount of this compound dye in distilled water.

-

Add a wetting agent (e.g., 0.5-1.0 g/L) to the dyebath.

-

Add the electrolyte, sodium chloride or Glauber's salt (e.g., 40-80 g/L, depending on the depth of shade). The salt helps to promote the exhaustion of the dye onto the fabric.

-

-

Dyeing:

-

Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

-

Run the dyeing machine and gradually raise the temperature to the optimal dyeing temperature for Remazol dyes, which is typically around 60°C.

-

Continue dyeing at this temperature for 30-45 minutes to allow for the leveling and exhaustion of the dye.

-

-

Fixation:

-

After the initial dyeing period, add the alkali, sodium carbonate (e.g., 15-20 g/L), to the dyebath. The alkali raises the pH of the dyebath, which catalyzes the reaction between the dye and the fiber.

-

Continue the dyeing process at 60°C for a further 45-60 minutes to ensure complete fixation of the dye.

-

-

Rinsing and Soaping:

-

After dyeing, drain the dyebath.

-

Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye and residual chemicals.

-

Perform a soaping treatment by washing the fabric with a non-ionic detergent (e.g., 1-2 g/L) at or near the boil (90-95°C) for 10-15 minutes. This step is crucial for removing any hydrolyzed dye and achieving the final, true shade and optimal fastness properties.

-

Rinse the fabric again with hot and then cold water.

-

-

Drying:

-

Squeeze the excess water from the fabric and air-dry or tumble-dry at a moderate temperature.

-

Figure 2: Experimental workflow for the exhaust dyeing of cotton with this compound.

Performance and Fastness Properties

This compound is known for its good all-around fastness properties, which are a direct result of the stable covalent bond formed with the cellulosic fiber.

| Fastness Property | Rating (ISO Scale) | Description |

| Lightfastness | 3-4 | Moderate to good resistance to fading upon exposure to light.[3] |

| Washfastness (Staining) | 4-5 | Excellent resistance to staining adjacent fabrics during washing.[3] |

| Washfastness (Fading) | 5 | Excellent resistance to color loss during washing.[3] |

| Perspiration Fastness (Alkali) | 4-5 | Very good to excellent resistance to color change due to alkaline perspiration.[3] |

| Perspiration Fastness (Acid) | 4 | Good resistance to color change due to acidic perspiration. |

Fixation Efficiency: The fixation efficiency of reactive dyes is a critical parameter, representing the percentage of dye that chemically bonds to the fiber versus the amount that is hydrolyzed by reaction with water. For Remazol dyes, fixation values are generally high, often exceeding 80% under optimal conditions.[5] For Remazol Blue R, a fixation percentage of 74% without a fixing agent and 87% with a fixing agent has been reported.[6]

Conclusion

From its origins in the innovative laboratories of Hoechst AG to its widespread use in the modern textile industry, this compound stands as a testament to the power of reactive dye chemistry. Its discovery, rooted in the pioneering work of Heyna and Schumacher, provided a robust and reliable method for achieving vibrant and durable blue shades on cellulosic fibers. The principles of its application and the resulting high-performance characteristics continue to make it a relevant and valuable tool for textile chemists and color scientists today. Further research into optimizing its application for even greater sustainability and performance will undoubtedly continue, securing the legacy of this iconic reactive dye.

References

- 1. US2657205A - Dyes containing a vinyl sulfone - Google Patents [patents.google.com]

- 2. The Evolutionary Journey of Reactive Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. CI Reactive Blue 203 | CymitQuimica [cymitquimica.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

Remazol Marine Blue Dyes: A Technical Guide to Biotechnological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of Remazol marine blue dyes, particularly Remazol Brilliant Blue R (RBBR), within the field of biotechnology. These versatile anthraquinone dyes serve as crucial tools in a variety of research and development settings, from environmental remediation to enzymatic assays and diagnostics. This document details the core principles behind their use, presents quantitative data, outlines key experimental protocols, and visualizes complex biological and experimental processes.

Environmental Biotechnology: Decolorization of Textile Effluents

The textile industry is a major contributor to water pollution, with azo and anthraquinone dyes like Remazol Brilliant Blue R being significant pollutants. The complex aromatic structure of these dyes makes them resistant to conventional wastewater treatment methods. Biotechnological approaches, utilizing microorganisms such as fungi and bacteria, offer a promising and eco-friendly alternative for the decolorization and degradation of these effluents.

Microbial Decolorization

A wide range of microorganisms have been identified for their ability to decolorize and degrade Remazol dyes. White-rot fungi, with their extracellular ligninolytic enzyme systems, are particularly effective. Bacteria, both aerobic and anaerobic, also play a significant role in the breakdown of these dyes.

Table 1: Microbial Decolorization of Remazol Brilliant Blue R (RBBR)

| Microorganism | Decolorization (%) | Time (days) | Key Enzymes Involved | Reference |

| Phanerochaete chrysosporium | 95 | 7 | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | |

| Trametes versicolor | >90 | 6 | Laccase | |

| Pleurotus ostreatus | 85 | 10 | Laccase, MnP | |

| Pseudomonas aeruginosa | 92 | 2 | Laccase, Azoreductase | |

| Bacillus subtilis | 88 | 3 | Azoreductase |

Enzymatic Degradation

The enzymatic breakdown of Remazol dyes is a key area of research. Ligninolytic enzymes, including laccases, lignin peroxidases (LiPs), and manganese peroxidases (MnPs), are primarily responsible for the initial cleavage of the dye molecules.

Caption: Enzymatic degradation of Remazol Brilliant Blue R.

Enzyme Assays and Screening

Remazol Brilliant Blue R is widely used as a substrate in plate-based and spectrophotometric assays to screen for and quantify the activity of ligninolytic enzymes, particularly laccase and peroxidases. Its distinct blue color provides a clear visual indicator of enzymatic activity as the dye is oxidized and decolorized.

Plate-Based Screening for Ligninolytic Microorganisms

A common method for identifying microorganisms capable of producing lignin-modifying enzymes involves the use of agar plates supplemented with RBBR. A zone of clearing around a microbial colony indicates the secretion of enzymes that can decolorize the dye.

Caption: Workflow for screening dye-decolorizing microorganisms.

Spectrophotometric Enzyme Assays

The decolorization of RBBR can be quantified by measuring the decrease in absorbance at its maximum wavelength (λmax), which is typically around 592 nm. This principle is the basis for spectrophotometric assays of laccase and peroxidase activity.

Table 2: Spectrophotometric Assay Parameters for RBBR Decolorization

| Parameter | Value |

| Wavelength (λmax) | 592 nm |

| RBBR Concentration | 0.01 - 0.1% (w/v) |

| Buffer | Sodium acetate (pH 5.0) for laccase, Sodium tartrate (pH 3.0) for peroxidases |

| Incubation Temperature | 25 - 40 °C |

| Reaction Time | 5 - 30 minutes |

Experimental Protocols

Protocol for Plate-Based Screening of Ligninolytic Fungi

-

Prepare the Medium: Prepare a suitable growth medium (e.g., Potato Dextrose Agar, Malt Extract Agar) and amend it with 0.02% (w/v) Remazol Brilliant Blue R.

-

Sterilization: Autoclave the medium at 121°C for 15 minutes.

-

Pour Plates: Pour the sterilized medium into sterile Petri dishes and allow it to solidify.

-

Inoculation: Inoculate the center of the plates with a small plug of the fungal mycelium to be tested.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 28°C) in the dark.

-

Observation: Monitor the plates daily for the appearance of a clear halo (decolorization zone) around the fungal colony. The diameter of this zone can be measured to semi-quantitatively assess the enzyme-producing capability.

Protocol for Laccase Activity Assay using RBBR

-

Prepare Reagents:

-

RBBR Solution: Prepare a 0.1% (w/v) stock solution of Remazol Brilliant Blue R in deionized water.

-

Buffer: Prepare a 0.1 M sodium acetate buffer (pH 5.0).

-

Enzyme Solution: Prepare a crude or purified enzyme extract.

-

-

Reaction Mixture: In a microcentrifuge tube or cuvette, mix:

-

500 µL of 0.1 M sodium acetate buffer (pH 5.0)

-

100 µL of 0.1% RBBR solution

-

300 µL of deionized water

-

-

Initiate Reaction: Add 100 µL of the enzyme solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30°C for 10 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of 2% (w/v) sodium azide (optional, for endpoint assays).

-

Measurement: Measure the decrease in absorbance at 592 nm using a spectrophotometer. The blank should contain all components except the enzyme.

-

Calculate Activity: One unit of laccase activity is typically defined as the amount of enzyme that catalyzes the decolorization of a certain amount of RBBR per unit time under the specified conditions.

Applications in Diagnostics and Bioconjugation

While less common than its use in environmental and enzymatic studies, the properties of Remazol dyes lend themselves to potential applications in diagnostics and bioconjugation. The reactive vinyl sulfone group in some Remazol dyes allows for covalent linkage to proteins and other biomolecules.

Caption: Covalent bioconjugation using a Remazol dye.

This conjugation capability could be exploited for:

-

Labeling Antibodies: Creating labeled antibodies for use in immunoassays like ELISA and Western blotting.

-

Developing Biosensors: Immobilizing dye-labeled enzymes or proteins onto a solid support to create colorimetric biosensors.

-

Flow Cytometry: Labeling cells for analysis in flow cytometry.

The development of these applications is an active area of research, with the potential to expand the utility of this compound dyes beyond their traditional roles.

Environmental Fate of Remazol Brilliant Blue in Aquatic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of Remazol Brilliant Blue R (RBBR), a widely used anthraquinone dye, in aquatic systems. Due to its complex aromatic structure, RBBR is known for its persistence and potential toxicity, making its environmental impact a significant concern.[1][2] This document details the key processes governing its transformation and removal from water, including photodegradation, biodegradation, and adsorption. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided.

Chemical and Physical Properties of Remazol Brilliant Blue R

Remazol Brilliant Blue R (CAS No: 2580-78-1) is a reactive blue dye characterized by its high water solubility and stability.[1] Its chemical structure and properties are fundamental to understanding its behavior in the aquatic environment.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ | [3][4][5] |

| Molecular Weight | 626.54 g/mol | [3][4][5] |

| IUPAC Name | sodium 2-[[4-amino-9,10-dioxo-3-(3-sulfonatophenyl)sulfamoylanthracen-2-yl]amino]ethanesulfonate | [6] |

| Color Index Number | 61200 | [4][5] |

| Appearance | Dark blue to black powder | [3] |

| Solubility | Soluble in water | [1] |

Photodegradation

Photodegradation is a significant pathway for the transformation of RBBR in the presence of light and a photocatalyst. Various semiconductor materials have been investigated for their efficacy in degrading this dye. The process generally follows pseudo-first-order kinetics.

Quantitative Data on Photodegradation

| Photocatalyst | Initial Dye Conc. (mg/L) | Catalyst Loading (g/L) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| ZnO | Not Specified | Not Specified | Not Specified | Not Specified | Enhanced with increased catalyst loading and light intensity | |

| TiO₂ | Not Specified | Not Specified | 5 | 30 | 67.34 | [7][8][9] |

| TiO₂-Co | Not Specified | Not Specified | 5 | 30 | 92.12 | [7][8][9] |

| TiO₂-Mn | Not Specified | Not Specified | 5 | 30 | 85.47 | [7][8][9] |

| TiO₂-Cd | Not Specified | Not Specified | 5 | 30 | 83.91 | [7][8][9] |

| Nanostructured hydroxyapatite (HAp) | Not Specified | Not Specified | Not Specified | 120 | ~80 | [8] |

| C-doped TiO₂ | Not Specified | Not Specified | Not Specified | 390 | 70 (of organic carbon) | [8] |

| EGNiO1000 | Not Specified | Not Specified | Not Specified | 90 | ~90 | [8] |

| TiP-CD with UV/H₂O₂ | Not Specified | Not Specified | 7 | 30 | ~14 (without catalyst), ~96 (with high H₂O₂ and catalyst) | [10] |

Experimental Protocol: Photocatalytic Degradation of RBBR using ZnO

This protocol is a generalized procedure based on the study by Al-jeboree et al. (2015).

Objective: To investigate the photocatalytic degradation of Remazol Brilliant Blue dye under UV irradiation in an aqueous suspension of zinc oxide.

Materials:

-

Remazol Brilliant Blue (RBB) dye

-

Zinc oxide (ZnO) powder (e.g., Sigma-Aldrich)

-

Deionized water

-

UV lamp (e.g., high-pressure mercury lamp)

-

Reaction vessel (e.g., borosilicate glass beaker)

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of RBBR in deionized water. From the stock solution, prepare working solutions of desired initial concentrations.

-

Catalyst Suspension: Add a specific amount of ZnO catalyst to the RBBR solution in the reaction vessel.

-

Equilibration: Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photoreaction: Irradiate the suspension with the UV lamp while continuously stirring. The lamp should be positioned at a fixed distance from the solution surface.

-

Sampling: Withdraw aliquots of the suspension at regular time intervals.

-

Analysis: Centrifuge or filter the withdrawn samples to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of RBBR (λmax ≈ 592 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t. Determine the reaction kinetics by plotting ln(C₀/Cₜ) versus time.

Biodegradation

Biodegradation involves the breakdown of RBBR by microorganisms, such as bacteria and fungi, through enzymatic processes. This is considered an environmentally friendly method for dye removal.

Quantitative Data on Biodegradation

| Microorganism | Initial Dye Conc. (mg/L) | Incubation Time (days) | Temperature (°C) | pH | Decolorization Efficiency (%) | Reference |

| Staphylococcus sp. K2204 | 100 | Not Specified | 37 | Not Specified | Biodegraded | [11] |

| Aspergillus fumigatus (SN8c) | 40 | 5 | 25 | 3-5 | 91.3 (up to 99) | [12] |

| Aspergillus terreus (SN40b) | 40 | 5 | 25 | 3-5 | 84.5 (up to 99) | [12] |

| Pistia sp. (aquatic plant) | 10 | 1.33 (32 hours) | Not Specified | 7 | 93.4 | [2] |

| Pleurotus ostreatus | 50-100 | Not Specified | 30 | 4.0 | 70.42 - 98.5 | [13][14] |

Experimental Protocol: Fungal Decolorization of RBBR

This protocol is a generalized procedure based on the study by Ullah et al. (2023).[12]

Objective: To evaluate the ability of fungal isolates to decolorize Remazol Brilliant Blue R dye in a liquid medium.

Materials:

-

Fungal isolates (e.g., Aspergillus fumigatus, Aspergillus terreus)

-

Liquid basal medium (e.g., Czapek-Dox broth)

-

Remazol Brilliant Blue R (RBBR) dye

-

Incubator shaker

-

UV-Vis Spectrophotometer

-

Centrifuge

Procedure:

-

Fungal Culture Preparation: Grow the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain fresh mycelia.

-

Inoculation: Inoculate a known amount of fungal mycelia into flasks containing the liquid basal medium supplemented with a specific concentration of RBBR dye.

-

Incubation: Incubate the flasks in an incubator shaker at a specific temperature (e.g., 25°C) and agitation speed for a defined period (e.g., 5 days).

-

Sampling and Analysis: At the end of the incubation period, harvest the culture broth. Separate the fungal biomass from the supernatant by centrifugation.

-

Decolorization Measurement: Measure the absorbance of the supernatant at the λmax of RBBR (≈ 592 nm) using a UV-Vis spectrophotometer. A control flask without fungal inoculation should be run in parallel.

-

Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100.

-

Biodegradation Confirmation (Optional): Analyze the treated dye solution using techniques like HPLC to identify the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products.[12]

Adsorption

Adsorption is a surface phenomenon where RBBR molecules adhere to the surface of an adsorbent material. Various low-cost and effective adsorbents have been studied for the removal of this dye from aqueous solutions.

Quantitative Data on Adsorption

| Adsorbent | Initial Dye Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time | Max. Adsorption Capacity (qₘₐₓ, mg/g) | Reference |

| Juglans nigra (walnut) shell activated carbon | 175 | 7 | 1.5 | 12 h | 54.38 | |

| Polyaluminum chloride (PAC) | 100 | 0.025 - 0.050 | 7.8 | Not Specified | Dependent on turbidity | [15] |

| Orange peel | 30 - 250 | Not Specified | Not Specified | 15 h | 11.62 (at 20°C) | |

| Pistachio hull | 20 | 10 | 8 | 40 min | 16.74 | [16] |

| Xanthium Italicum | 50 | 3 | 9 | 84 min | 1.59 | [17] |

| Yarrowia lipolytica biomass | Not Specified | Not Specified | 2 | 180 min | Not Specified | [18] |

Experimental Protocol: Batch Adsorption of RBBR

This protocol is a generalized procedure based on several adsorption studies.[16]

Objective: To determine the adsorption capacity of a given adsorbent for Remazol Brilliant Blue R dye in a batch system.

Materials:

-

Adsorbent material (e.g., activated carbon, agricultural waste)

-

Remazol Brilliant Blue R (RBBR) dye

-

Deionized water

-

Conical flasks

-

Orbital shaker

-

pH meter

-

UV-Vis Spectrophotometer

Procedure:

-

Adsorbent Preparation: Prepare the adsorbent by washing, drying, and sieving to a desired particle size.

-

Stock Solution: Prepare a stock solution of RBBR of a known concentration.

-

Batch Experiments: In a series of conical flasks, add a fixed amount of adsorbent to a fixed volume of RBBR solution of varying initial concentrations.

-

pH Adjustment: Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.

-

Agitation: Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.

-

Analysis: After agitation, separate the adsorbent from the solution by filtration or centrifugation. Measure the final concentration of RBBR in the supernatant using a UV-Vis spectrophotometer.

-

Data Analysis: Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, mg/g) using the formula: qe = [(C₀ - Ce) * V] / m, where C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

Isotherm and Kinetic Modeling: Analyze the experimental data using adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.

Aquatic Toxicity

Remazol Brilliant Blue R is considered a toxic and carcinogenic compound, posing a threat to aquatic organisms and human health.[1][2][19] The discharge of RBBR-containing effluents can reduce light penetration in water bodies, affecting photosynthesis, and can be directly toxic to aquatic life.[1][12] Studies have shown that RBBR can cause adverse biochemical impacts on aquatic organisms like crayfish (Astacus leptodactylus).[20] The half-life of this type of dye is estimated to be around 46 years, indicating its high persistence in the environment.[19]

Visualizations

The following diagrams illustrate the key processes involved in the environmental fate of Remazol Brilliant Blue R in aquatic systems.

Caption: Overall environmental fate of Remazol Brilliant Blue R in aquatic systems.

Caption: Experimental workflow for the photodegradation of Remazol Brilliant Blue R.

Caption: Key steps in the biodegradation of Remazol Brilliant Blue R.

References

- 1. mdpi.com [mdpi.com]

- 2. ikm.org.my [ikm.org.my]

- 3. Remazol Brilliant Blue R (C.I. 61200) | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Remazol Brilliant Blue R anthraquinone dye 2580-78-1 [sigmaaldrich.com]

- 6. Remazol Brilliant Blue R | C22H18N2O11S3 | CID 17410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [PDF] Photocatalytic Degradation of Remazol Brilliant Blue R and Remazol Yellow FG using TiO2 doped Cd, Co, Mn | Semantic Scholar [semanticscholar.org]

- 8. Photocatalytic Degradation of Remazol Brilliant Blue R and Remazol Yellow FG using TiO2 doped Cd, Co, Mn - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Biodegradation of Remazol Brilliant Blue R using isolated bacterial culture (Staphylococcus sp. K2204) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of Fungi in the Decolorization and Detoxification of Remazol Brilliant Blue Dye in Aquatic Environments [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. researchgate.net [researchgate.net]

- 17. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 18. Biosorption of Remazol Brilliant Blue R dye onto chemically modified and unmodified Yarrowia lipolytica biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Technical Guide: Remazol Brilliant Blue R as a Versatile Indicator of Ligninolytic Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligninolytic enzymes, primarily produced by white-rot fungi, are oxidoreductases with significant potential in various biotechnological applications, including bioremediation, biofuel production, and the synthesis of pharmaceutical intermediates. This enzyme system comprises three main classes: Laccases (Lac), Manganese Peroxidases (MnP), and Lignin Peroxidases (LiP). A critical step in harnessing these enzymes is the ability to rapidly screen for and quantify their activity. Remazol Brilliant Blue R (RBBR), an anthraquinone dye, has emerged as a widely used and reliable indicator substrate for this purpose. Its complex aromatic structure mimics certain bonds found in lignin, making its decolorization a direct visual and spectrophotometric indicator of lignin-modifying enzyme activity.[1][2]

This technical guide provides an in-depth overview of the principles and methodologies for using RBBR in the qualitative and quantitative assessment of ligninolytic enzymes.

Principle of Decolorization

The decolorization of RBBR by ligninolytic enzymes is an oxidative process. The enzymes catalyze the cleavage of the dye's chromophore, the part of the molecule responsible for its color. This degradation results in a loss of absorbance at the dye's characteristic wavelength (λmax ≈ 592 nm), which can be easily measured.[3] Laccases directly oxidize the dye, while peroxidases (MnP and LiP) require the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent.[4] The process is generally considered a result of biodegradation rather than mere biosorption to the microbial mycelium.[3][5]

Caption: General enzymatic oxidation of RBBR.

Experimental Protocols

This section details standardized protocols for both qualitative screening and quantitative measurement of ligninolytic activity using RBBR.

Protocol 1: Qualitative Plate Assay for Screening Microorganisms

This method is ideal for rapidly screening a large number of fungal or bacterial isolates for their ability to produce extracellular ligninolytic enzymes. The formation of a clear halo around a microbial colony on a blue agar plate indicates positive activity.

Materials:

-

Minimal Salt Medium (or specific growth medium like Malt Extract Agar[1] or Potato Dextrose Agar).

-

Remazol Brilliant Blue R (RBBR) solution (e.g., 0.2 g/L final concentration).[3]

-

Glucose (or other carbon source).

-

Agar.

-

Autoclave.

-

Sterile Petri dishes.

Methodology:

-

Media Preparation: Prepare the desired growth medium (e.g., Glucose Minimal liquid medium). A typical recipe contains (per liter): 10 g glucose, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 3 g NaNO₃, and trace elements.[3]

-

RBBR Addition: Add RBBR to the medium to a final concentration of 0.02% - 0.05%.[1][6]

-

Sterilization: Autoclave the medium at 121°C for 15 minutes.

-

Pouring Plates: Cool the medium to approximately 50-60°C and pour it into sterile Petri dishes. Allow the plates to solidify.

-

Inoculation: Inoculate the center of the plates with a small plug or streak of the microbial culture to be tested.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 28-30°C) for 7-15 days.[1]

-

Observation: Observe the plates daily for the appearance of a clear or yellowish zone (halo) around the colony, indicating RBBR decolorization. The size of the halo can be used as a semi-quantitative measure of enzyme activity.[7]

Protocol 2: Quantitative Spectrophotometric Liquid Assay

This assay quantifies the rate of RBBR decolorization by a crude or purified enzyme solution.

Materials:

-

Enzyme extract (culture supernatant or purified enzyme).

-

RBBR stock solution.

-

Buffer solution (e.g., 50 mM Sodium Acetate, pH 4.5-5.0).[1][8]

-

Hydrogen peroxide (H₂O₂) solution (typically 1-2 mM, for peroxidases only).[8]

-

Spectrophotometer and cuvettes.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube or cuvette, prepare the reaction mixture. A typical 1 mL reaction mixture consists of:

-

Control Preparation: Prepare a control reaction where the active enzyme is replaced with heat-inactivated enzyme or buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) for a specific duration (e.g., 1 hour).[5][9]

-

Measurement: Measure the absorbance of the supernatant at the dye's maximum absorption wavelength (~592 nm) at time zero (A₀) and after incubation (Aₜ).[3][8]

-

Calculation of Decolorization: The percentage of decolorization is calculated using the following formula:

-

Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100

-

Caption: Workflow for RBBR-based enzyme assays.

Data Presentation: Factors Influencing RBBR Decolorization

The efficiency of RBBR decolorization is influenced by several physicochemical parameters. The optimal conditions vary depending on the specific enzyme and the source microorganism.

Table 1: Optimal Conditions for RBBR Decolorization by Various Ligninolytic Systems

| Organism / Enzyme Source | Enzyme(s) Implicated | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Pleurotus ostreatus | Laccase, Peroxidase | 4.0 | 30°C | Complete decolorization with 1 mM H₂O₂.[8] | [8][9] |

| Aspergillus flavus | Laccase, MnP | - | - | 99% decolorization after 72 hours with mannitol and NH₄NO₃.[10] | [10] |

| Bilirubin Oxidase (BOX) | Laccase-like | 5.0 (without ABTS)8.0 (with ABTS) | 40°C | 91.5% decolorization within 25 min with ABTS as a mediator.[5] | [5] |

| Aspergillus fumigatus | MnP | 3.0 - 5.0 | 40°C | Achieved up to 99% decolorization under optimal conditions.[11] | [11] |

| Lentinus crinitus | Laccase | ~4.0 | - | 76% decolorization achieved on the 12th day of cultivation.[12] | [12] |

| Bacillus sp. NWODO-3 | Peroxidase | - | - | 72.12% decolorization by crude peroxidase extract. |[13] |

Table 2: Quantitative Decolorization Performance

| Organism / Enzyme Source | Dye Conc. (mg/L) | Enzyme Conc. | Time | Decolorization (%) | Reference |

|---|---|---|---|---|---|

| Pleurotus ostreatus | 50 - 100 | 20 U Laccase | - | 70.4% - 80.4% | [9] |

| Trametes hirsuta | - | - | 72 h | ~65% | [14] |

| Marasmius cladophyllus | 200 | ~390 U/L Laccase | 12 days | High (not specified) | [3] |

| Pleurotus ostreatus | - | 100 U/mL Laccase | 60 min | 95.7% (for RB Violet 5R) | [9][14] |

| Crude Laccase (P. ostreatus) | - | 20 U/mL | ~10 h | ~70% |[15][16] |

The Ligninolytic Enzyme System and RBBR

RBBR is a general substrate for oxidative enzymes. While its decolorization strongly indicates ligninolytic potential, it does not differentiate between Lac, MnP, and LiP activity. Specific enzyme assays using preferred substrates (e.g., ABTS for laccase, 2,4-dichlorophenol for peroxidase) are often required for confirmation.[17][18] However, RBBR's stability and the simplicity of the assay make it an excellent primary screening tool.

Caption: Role of RBBR as an indicator for the enzyme system.

Conclusion

Remazol Brilliant Blue R is a robust and effective tool for researchers studying lignin degradation. Its use in both solid and liquid assays allows for high-throughput screening of microorganisms and subsequent quantitative characterization of enzyme activity. The straightforward spectrophotometric measurement, visual color change, and stability of the dye underscore its value in academic and industrial settings. By following standardized protocols and understanding the factors that influence the reaction, researchers can reliably employ RBBR as a primary indicator for the powerful and versatile family of ligninolytic enzymes.

References

- 1. scielo.br [scielo.br]

- 2. environmentaljournal.org [environmentaljournal.org]

- 3. Decolourisation Capabilities of Ligninolytic Enzymes Produced by Marasmius cladophyllus UMAS MS8 on Remazol Brilliant Blue R and Other Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decolorization and biodegradation of remazol brilliant blue R by bilirubin oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pjoes.com [pjoes.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Laccase-mediated Remazol Brilliant Blue R decolorization in a fixed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lignin peroxidase from the white-rot fungus Lentinus squarrosulus MPN12 and its application in the biodegradation of synthetic dyes and lignin :: BioResources [bioresources.cnr.ncsu.edu]

- 18. Characterization of ligninolytic enzyme production in white-rot wild fungal strains suitable for kraft pulp bleaching - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Principles of Remazol Marine Blue Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remazol Brilliant Blue R (RBBR), a widely used anthraquinone dye in the textile industry, is a significant environmental pollutant due to its complex aromatic structure, high stability, and low biodegradability. The colored effluents from textile manufacturing processes pose a considerable threat to aquatic ecosystems by reducing light penetration and releasing toxic and potentially carcinogenic compounds. This technical guide provides a comprehensive overview of the fundamental principles underlying the degradation of Remazol Marine Blue, focusing on biological, chemical, and physical methods. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the mechanisms, experimental protocols, and comparative efficiencies of various degradation strategies.

I. Biodegradation of this compound

Biological degradation offers an eco-friendly and cost-effective approach to dye removal. This process primarily involves the action of microorganisms, such as bacteria and fungi, which utilize the dye as a substrate through various enzymatic activities.

Fungal Degradation

White-rot fungi are particularly effective in degrading a wide range of recalcitrant organic pollutants, including anthraquinone dyes. Their exceptional degradative capability is attributed to the secretion of extracellular ligninolytic enzymes.

Key Enzymes Involved:

-

Laccases (EC 1.10.3.2): These multi-copper oxidases catalyze the oxidation of phenolic and non-phenolic compounds.

-

Manganese Peroxidases (MnP) (EC 1.11.1.13): These enzymes oxidize Mn(II) to Mn(III), which in turn oxidizes a wide range of organic compounds.

-

Lignin Peroxidases (LiP) (EC 1.11.1.14): These peroxidases have a high redox potential and can directly oxidize non-phenolic aromatic compounds.

Degradation Pathway by Laccase:

The enzymatic degradation of RBBR by laccase involves a series of oxidative reactions that lead to the cleavage of the dye's chromophore. The process is initiated by the oxidation of the dye molecule, followed by hydroxylation, deamination, and further oxidation, resulting in the formation of smaller, less colored, and less toxic intermediates.

Bacterial Degradation

Certain bacterial species have also demonstrated the ability to decolorize and degrade RBBR. The degradation mechanism often involves extracellular enzymes similar to those found in fungi, such as laccases and peroxidases.

Quantitative Data on Biodegradation:

| Microorganism | Degradation Conditions | Degradation Efficiency (%) | Reference |

| Staphylococcus sp. K2204 | 100 mg/L RBBR, 37°C, static | 100 | [1][2] |

| Pleurotus ostreatus | Exponential growth phase | 98.5 | [3] |

| Aspergillus fumigatus (SN8c) | 5 days, 25°C | up to 95 | [4] |

| Penicillium sp. | 100 mg/L RBBR, pH 7, 50 rpm | 42.1 | [5] |

| Aspergillus sp. | 100 mg/L RBBR, pH 7, 50 rpm | 24.2 | [5] |

II. Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic pollutants.

Photocatalytic Degradation

This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals.

Reaction Mechanism:

References

- 1. Transcriptional analysis of Pleurotus ostreatus laccase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raco.cat [raco.cat]

- 3. [PDF] Photocatalytic Degradation of Remazol Brilliant Blue R and Remazol Yellow FG using TiO2 doped Cd, Co, Mn | Semantic Scholar [semanticscholar.org]

- 4. Bio-bleaching of Remazol brilliant blue-19 by Stereum ostrea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Remazol Brilliant Blue R: A Technical Guide for its Application as a Model Pollutant in Environmental Remediation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remazol Brilliant Blue R (RBBR), a reactive anthraquinone dye, is a significant environmental pollutant originating from the textile and dyeing industries. Its complex aromatic structure renders it resistant to conventional wastewater treatment methods, leading to its persistence in aquatic ecosystems. This recalcitrance, coupled with its high visibility even at low concentrations, makes RBBR an ideal model pollutant for research and development of novel environmental remediation technologies. This technical guide provides an in-depth overview of the use of RBBR in environmental studies, focusing on advanced degradation techniques, detailed experimental protocols, and the biochemical pathways of its degradation.

Physicochemical Properties of Remazol Brilliant Blue R

RBBR (CAS Number: 2580-78-1) is a disodium salt with the chemical formula C₂₂H₁₆N₂Na₂O₁₁S₃.[1] Its vibrant blue color is due to the anthraquinone chromophore. The presence of vinyl sulfone reactive groups allows it to form covalent bonds with textile fibers, but also contributes to its high solubility and stability in water.[2]

Experimental Protocols for RBBR Degradation Studies

Preparation of Remazol Brilliant Blue R Stock Solution

A standard stock solution is fundamental for consistent and reproducible experimental results.

Protocol:

-

Weigh 1.0 g of Remazol Brilliant Blue R powder.

-

Dissolve the powder in 1 liter of deionized or distilled water to prepare a 1000 mg/L stock solution.[3]

-

Stir the solution thoroughly until the dye is completely dissolved.

-

Store the stock solution in a dark, cool place to prevent photodegradation.

-

Prepare working solutions of desired concentrations by diluting the stock solution with deionized water.[4]

Quantification of Remazol Brilliant Blue R using UV-Vis Spectrophotometry

The concentration of RBBR in aqueous solutions is typically determined by measuring its absorbance at its maximum wavelength (λmax).

Protocol:

-

Determine the λmax of RBBR by scanning a dilute solution (e.g., 10 mg/L) over a wavelength range of 400-800 nm using a UV-Vis spectrophotometer. The λmax for RBBR is approximately 592 nm.

-

Prepare a series of standard solutions of known RBBR concentrations (e.g., 5, 10, 20, 50, 100 mg/L) from the stock solution.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the experimental samples at the λmax and determine their concentrations using the calibration curve.[5]

-

The percentage of dye removal can be calculated using the following formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Advanced Degradation Methodologies

Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants.[6]

Experimental Protocol for UV/H₂O₂ Process:

-

Prepare a known concentration of RBBR solution in a photoreactor.

-

Adjust the pH of the solution to the desired value (e.g., pH 7).

-

Add a specific concentration of hydrogen peroxide (H₂O₂) to the solution (e.g., 3.0 mM).[7][8]

-

Irradiate the solution with a UV lamp (e.g., high-pressure mercury lamp with emission at 365 nm) under constant stirring.[9]

-

Withdraw samples at regular time intervals.

-

Analyze the samples for RBBR concentration using a UV-Vis spectrophotometer to determine the degradation efficiency.[9]

Photocatalysis

This process utilizes a semiconductor photocatalyst (e.g., TiO₂, ZnO) which, upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species.

Experimental Protocol for TiO₂ Photocatalysis:

-

Synthesize or procure the photocatalyst (e.g., TiO₂ nanoparticles).

-

Disperse a specific amount of the photocatalyst (e.g., 0.1 g) in a known volume and concentration of RBBR solution (e.g., 10 mL of 10 ppm).[6]

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

-

Irradiate the suspension with a suitable light source (e.g., visible light) under continuous stirring in a black box reactor.[6]

-

Collect samples at different time points, filter out the catalyst (e.g., using a 0.45 µm filter), and measure the RBBR concentration.[6]

Microbial Degradation

Certain microorganisms, particularly white-rot fungi, produce extracellular ligninolytic enzymes like laccases and peroxidases that can effectively degrade RBBR.[10][11]

Experimental Protocol for Fungal Degradation:

-

Cultivate the selected fungal strain (e.g., Aspergillus fumigatus, Aspergillus terreus) in a suitable liquid medium (e.g., Bushnell Hass Medium).[11]

-

After a specific incubation period (e.g., 5 days), introduce a known concentration of RBBR (e.g., 40 mg/L) into the fungal culture.[11]

-

Incubate the flasks under controlled conditions (e.g., 28 ± 2 °C, shaking at 120 rpm).[11]

-

Monitor the decolorization of the dye over time by taking aliquots, centrifuging to remove fungal biomass, and measuring the absorbance of the supernatant.[11]

Quantitative Data on RBBR Degradation

The following tables summarize quantitative data from various studies on the degradation of Remazol Brilliant Blue R.

Table 1: Degradation of RBBR using Advanced Oxidation Processes (AOPs)

| AOP System | Catalyst | Initial RBBR Conc. | H₂O₂ Conc. | Reaction Time | Degradation Efficiency (%) | Reference |

| UV/H₂O₂ | - | 300 mg/L | 12.5 mL/L (30%) | 65 min | 100% | [8] |

| UV/H₂O₂/TiP-CD | TiP-CD | Not Specified | 3.0 mM | 30 min | ~96% | [7][9] |

| UV/S₂O₈²⁻/TiP-CD | TiP-CD | Not Specified | 1.02 mM | 30 min | ~90% | [7][9] |

Table 2: Photocatalytic Degradation of RBBR

| Photocatalyst | Light Source | Initial RBBR Conc. | Catalyst Dosage | Reaction Time | Degradation Efficiency (%) | Reference |

| TiO₂-Co | Visible Light | 10 ppm | 0.1 g / 10 mL | 30 min | 92.12% | [6][12] |

| TiO₂-Mn | Visible Light | 10 ppm | 0.1 g / 10 mL | 30 min | 85.47% | [6][12] |

| TiO₂-Cd | Visible Light | 10 ppm | 0.1 g / 10 mL | 30 min | 83.91% | [6][12] |

| nano-HAp | UV Light | Not Specified | Not Specified | 120 min | ~80% | [2] |

| ZnO | UV Light | 20 mg/L | 1.5 g/L | 60 min | Not Specified |

Table 3: Microbial Degradation of RBBR

| Microorganism | Initial RBBR Conc. | Incubation Time | Degradation Efficiency (%) | Reference |

| Aspergillus fumigatus (SN8c) | 40 mg/L | 5 days | 91.3% | [11] |

| Aspergillus terreus (SN40b) | 40 mg/L | 5 days | 84.5% | [11] |

| Pleurotus ostreatus | 50 ppm | 2 days | 70% | |

| Staphylococcus sp. K2204 | 100 mg/L | Not Specified | Not Specified |

Signaling Pathways and Experimental Workflows

Enzymatic Degradation Pathway of RBBR by Laccase

The enzymatic degradation of RBBR by laccase, an enzyme produced by white-rot fungi, involves a series of oxidation, hydroxylation, deamination, and ring-cleavage reactions. The proposed pathway leads to the breakdown of the complex anthraquinone structure into smaller, less toxic intermediates and final products.[7]

References

- 1. thescipub.com [thescipub.com]

- 2. Remarkable photocatalytic degradation of Remazol Brilliant Blue R dye using bio-photocatalyst ‘nano-hydroxyapatite’: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. tecnoscientifica.com [tecnoscientifica.com]

- 4. iwaponline.com [iwaponline.com]

- 5. arww.razi.ac.ir [arww.razi.ac.ir]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. thescipub.com [thescipub.com]

- 9. UV-Based Advanced Oxidation Processes of Remazol Brilliant Blue R Dye Catalyzed by Carbon Dots [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. UV-Based Advanced Oxidation Processes of Remazol Brilliant Blue R Dye Catalyzed by Carbon Dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide to the Microbial Toxicity of Remazol Brilliant Blue R

For Researchers, Scientists, and Drug Development Professionals

Remazol Brilliant Blue R (RBBR), also known as Reactive Blue 19, is a synthetic anthraquinone dye widely utilized in the textile industry.[1][2] Due to its complex aromatic structure, RBBR is resistant to degradation and often persists in industrial effluents, posing a significant environmental concern.[1][2] Understanding its toxicity to microorganisms is crucial for developing effective bioremediation strategies and assessing its ecological impact. This guide provides a consolidated overview of the current knowledge on RBBR's toxicity, focusing on quantitative data, experimental methodologies, and the underlying toxic mechanisms.

Quantitative Toxicity Data

The toxicity of Remazol Brilliant Blue R varies significantly depending on the microbial species, concentration, and exposure conditions. High concentrations of the dye can create a toxic environment that leads to the inhibition of microbial enzymes, thereby reducing degradation efficiency.[3][4] The following table summarizes key quantitative data from various studies.

| Microorganism | Dye/Metabolite | Metric | Concentration (mg/L) | Effect / Observation | Reference |

| Aspergillus fumigatus (SN8c) | Remazol Brilliant Blue R | Decolorization % | 40 | 91.3% decolorization after 5 days | [5] |

| Aspergillus terreus (SN40b) | Remazol Brilliant Blue R | Decolorization % | 40 | 84.5% decolorization after 5 days | [5] |